molecular formula C9H15N3 B2841207 (4-Tert-butylpyrimidin-5-yl)methanamine CAS No. 1367990-68-8

(4-Tert-butylpyrimidin-5-yl)methanamine

Cat. No.: B2841207
CAS No.: 1367990-68-8
M. Wt: 165.24
InChI Key: RSNIJBSTBRZBAA-UHFFFAOYSA-N
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Description

(4-Tert-butylpyrimidin-5-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The compound features a tert-butyl group attached to the pyrimidine ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-tert-butylpyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of (4-Tert-butylpyrimidin-5-yl)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Tert-butylpyrimidin-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Tert-butylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group influences its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    (4-Tert-butylphenyl)methanamine: Similar in structure but with a phenyl ring instead of a pyrimidine ring.

    (4-Tert-butylpyridine): Lacks the methanamine group but has a similar pyrimidine structure.

    (4-Tert-butylpyrazole): Contains a pyrazole ring instead of a pyrimidine ring

Uniqueness

(4-Tert-butylpyrimidin-5-yl)methanamine is unique due to the presence of both the tert-butyl group and the methanamine group attached to the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-tert-butylpyrimidin-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNIJBSTBRZBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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